molecular formula C18H15ClFN3O2 B3011262 N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 900001-15-2

N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B3011262
CAS No.: 900001-15-2
M. Wt: 359.79
InChI Key: LMDMFFRCVMONRJ-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorofluorophenyl group and an indole moiety, linked through an oxamide functional group. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves a multi-step process:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The 3-chloro-4-fluoroaniline can be synthesized through halogenation reactions starting from aniline.

    Coupling Reaction: The final step involves coupling the indole derivative with the chlorofluorophenyl group using oxalyl chloride to form the oxamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the chlorofluorophenyl group can enhance binding affinity and specificity. The oxamide linkage provides structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
  • N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
  • N’-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-14-9-12(5-6-15(14)20)23-18(25)17(24)21-8-7-11-10-22-16-4-2-1-3-13(11)16/h1-6,9-10,22H,7-8H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDMFFRCVMONRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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